

# Introduction: Characterizing a Key Aliphatic Ketone

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## Compound of Interest

Compound Name: 2-Methyloctan-3-one

Cat. No.: B1265536

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**2-Methyloctan-3-one** (CAS No. 923-28-4), also known as Isopropyl pentyl ketone, is a nine-carbon aliphatic ketone.<sup>[1][2]</sup> Its molecular structure features a carbonyl group at the third position of an octane chain, with a methyl branch at the second position. This structure gives rise to specific chemical and physical properties that make it a subject of interest in fields ranging from synthetic organic chemistry to flavor and fragrance science. This guide provides a comprehensive technical overview of its properties, synthesis, analysis, and safe handling, designed to equip researchers with the foundational knowledge required for its application.

## Section 1: Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is paramount for any laboratory application. These properties dictate experimental conditions, from solvent selection to purification methods.

### Chemical Identifiers

A compound can be identified by numerous names and numbering systems. The most critical identifiers for **2-Methyloctan-3-one** are summarized below.

Identifier	Value	Source
CAS Number	923-28-4	<a href="#">[1]</a> <a href="#">[2]</a>
IUPAC Name	2-methyloctan-3-one	<a href="#">[1]</a>
Molecular Formula	C <sub>9</sub> H <sub>18</sub> O	<a href="#">[1]</a> <a href="#">[2]</a>
Synonyms	Isopropyl pentyl ketone, 2-Methyl-3-octanone	<a href="#">[1]</a> <a href="#">[2]</a>
InChIKey	ODSKXCNVESXQCZ-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[2]</a>
SMILES	<chem>CCCCC(=O)C(C)C</chem>	<a href="#">[1]</a>

## Physicochemical Data

The physical properties of **2-Methyloctan-3-one** are essential for predicting its behavior in various chemical environments and for designing purification protocols such as distillation.

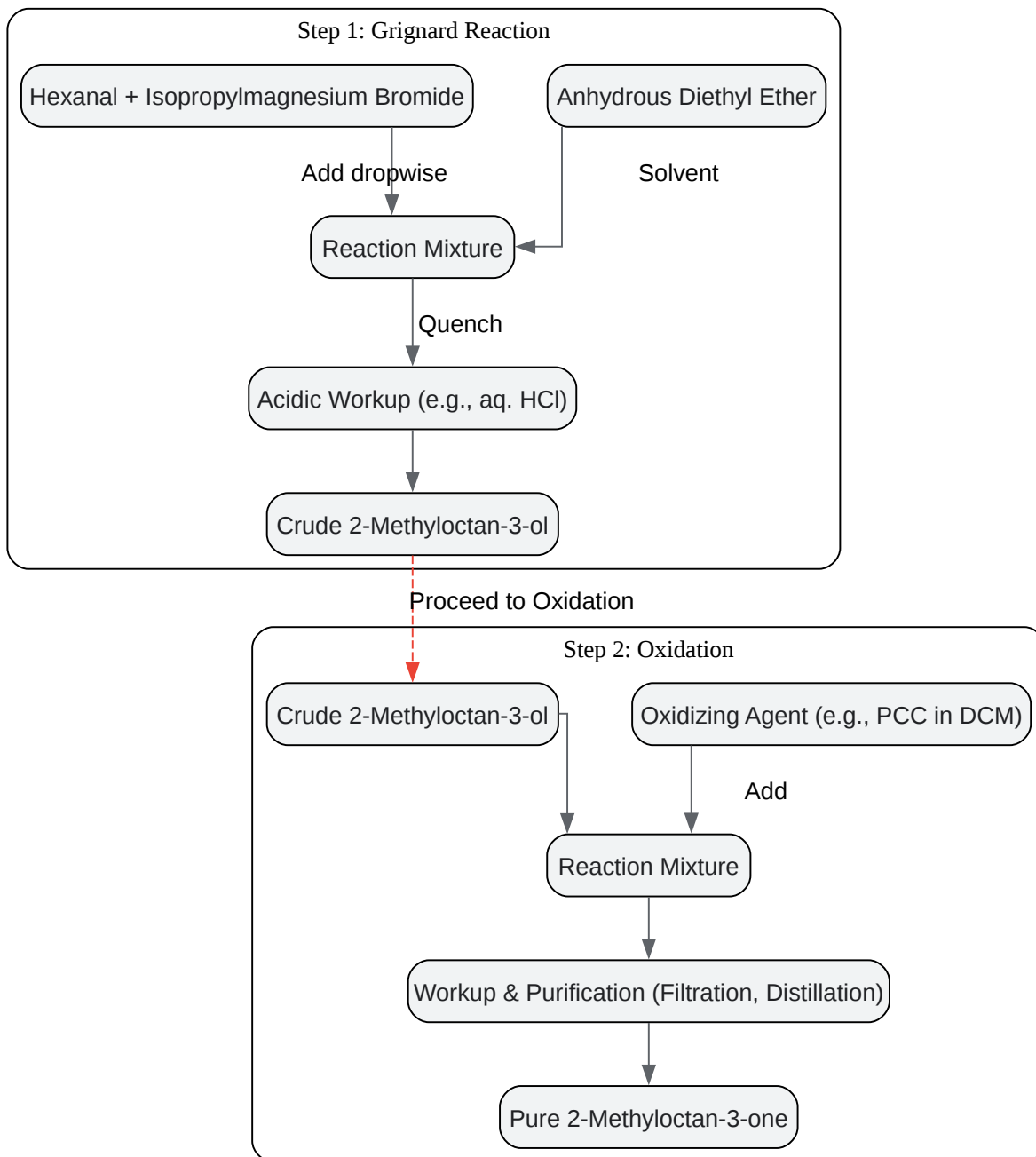
Property	Value	Source
Molecular Weight	142.24 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Boiling Point	140 - 144 °C	
Density	0.714 g/mL at 20 °C	
Appearance	Flammable liquid and vapor	<a href="#">[1]</a>

## Section 2: Synthesis Pathway—The Grignard Reaction

The synthesis of ketones is a cornerstone of organic chemistry. One of the most reliable and versatile methods for preparing ketones like **2-Methyloctan-3-one** is through the oxidation of a secondary alcohol, which is itself synthesized via a Grignard reaction. This two-step approach offers high yields and control over the final product.[\[3\]](#)

The causality for this choice is rooted in the high nucleophilicity of the Grignard reagent, which readily attacks the electrophilic carbonyl carbon of an aldehyde. The use of a primary alkyl halide to form the Grignard reagent is deliberate, as it minimizes side reactions like coupling that are more prevalent with secondary halides.<sup>[3]</sup> The subsequent oxidation step is a standard, high-yield transformation.

## Synthesis Workflow Diagram



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Caption: Two-step synthesis of **2-Methyloctan-3-one**.

## Detailed Experimental Protocol: Synthesis

This protocol describes the formation of the secondary alcohol precursor, 2-Methyloctan-3-ol, followed by its oxidation to the target ketone.

### Part A: Synthesis of 2-Methyloctan-3-ol via Grignard Reaction

- **Apparatus Setup:** Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. All glassware must be rigorously dried in an oven and cooled under a stream of dry nitrogen.
- **Reagent Preparation:** In the dropping funnel, prepare a solution of hexanal in anhydrous diethyl ether. The Grignard reagent, isopropylmagnesium bromide in diethyl ether, is placed in the reaction flask. Rationale: Maintaining anhydrous (water-free) conditions is critical, as Grignard reagents are strong bases and will react with water, quenching the reaction.[4]
- **Reaction:** Cool the flask containing the Grignard reagent in an ice bath. Add the hexanal solution dropwise from the dropping funnel with continuous stirring. Maintain a gentle reflux. The reaction is exothermic.
- **Workup:** After the addition is complete, allow the mixture to stir until it returns to room temperature. Slowly and carefully add a saturated aqueous solution of ammonium chloride ( $\text{NH}_4\text{Cl}$ ) or dilute hydrochloric acid ( $\text{HCl}$ ) dropwise to quench the reaction and hydrolyze the magnesium alkoxide intermediate.[5]
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the ether layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
- **Drying and Concentration:** Dry the ether layer over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ), filter, and remove the ether using a rotary evaporator to yield crude 2-Methyloctan-3-ol.

### Part B: Oxidation to **2-Methyloctan-3-one**

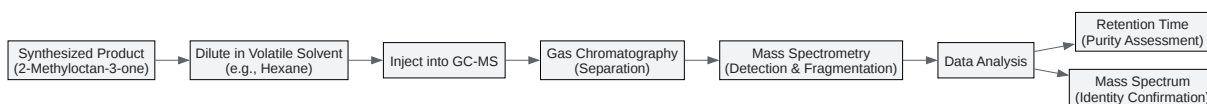
- **Setup:** In a separate flask, prepare a slurry of Pyridinium chlorochromate (PCC) in dichloromethane (DCM).

- **Reaction:** Dissolve the crude 2-Methyloctan-3-ol from Part A in DCM and add it to the PCC slurry in one portion. Stir the mixture at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Purification:** Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite to remove the chromium salts.
- **Final Isolation:** Concentrate the filtrate using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield pure **2-Methyloctan-3-one**.

## Section 3: Analytical Characterization

Post-synthesis, it is imperative to verify the identity and purity of the compound. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for this purpose, providing both retention time for purity assessment and a mass spectrum for structural confirmation.

### Analytical Workflow Diagram



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Caption: Workflow for GC-MS analysis of **2-Methyloctan-3-one**.

## Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides a general framework. Specific parameters should be optimized for the instrument in use.

- Sample Preparation: Prepare a dilute solution of the purified **2-Methyloctan-3-one** (~1 mg/mL) in a volatile solvent like hexane or ethyl acetate.
- Instrument Setup:
  - Column: Use a standard nonpolar capillary column (e.g., DB-5ms).[6]
  - Carrier Gas: Helium at a constant flow rate.
  - Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-15 °C/min to a final temperature of 250 °C.
  - Injector: Set to a temperature higher than the sample's boiling point (e.g., 250 °C).
- Injection: Inject 1 µL of the prepared sample into the GC.
- Data Acquisition: Acquire data in full scan mode over a mass range of m/z 40-300.
- Data Analysis:
  - Purity: Analyze the resulting chromatogram. A single, sharp peak indicates a high degree of purity. The time at which this peak elutes is the retention time.[6]
  - Identity: Analyze the mass spectrum corresponding to the peak. Compare the fragmentation pattern to a reference spectrum from a database like NIST.[7] Key expected fragments for **2-Methyloctan-3-one** would arise from alpha-cleavage around the carbonyl group.

## Spectroscopic Data

Spectral data provides a fingerprint for the molecule, allowing for unambiguous identification.

Technique	Key Observations	Source
Mass Spec (EI)	The NIST database shows a mass spectrum with characteristic peaks.	<a href="#">[2]</a> <a href="#">[7]</a>
Infrared (IR)	A strong absorption peak characteristic of a C=O (carbonyl) stretch is expected around 1715 cm <sup>-1</sup> .	<a href="#">[2]</a>
<sup>1</sup> H NMR	Spectral data is available on public databases like PubChem.	<a href="#">[1]</a>
<sup>13</sup> C NMR	Spectral data is available on public databases like PubChem.	<a href="#">[1]</a>

## Section 4: Applications and Relevance

While not extensively documented in pharmaceutical literature, **2-Methyloctan-3-one** and related ketones are recognized for their sensory properties. They are often investigated as flavor and fragrance agents.[\[8\]](#)[\[9\]](#) Its specific aroma profile, likely possessing fruity or herbal notes, makes it a candidate for inclusion in complex fragrance compositions. In a research context, it serves as a model compound for studying the reactions of sterically hindered ketones or as a building block for more complex molecular architectures.

## Section 5: Safety and Handling

Safe laboratory practice is non-negotiable. **2-Methyloctan-3-one** presents specific hazards that must be managed with appropriate engineering controls and personal protective equipment.

## GHS Hazard Classification



Hazard Class	GHS Code	Description	Source
Flammable Liquid	H226	Flammable liquid and vapor.	[1]
Aquatic Hazard	H412	Harmful to aquatic life with long lasting effects.	[1]

## Handling and Storage Protocol

- Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE): Wear flame-retardant lab coats, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
- Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof electrical equipment.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The container should be grounded and bonded to prevent static discharge.
- Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal. Do not let the product enter drains.
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

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